7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative featuring a 2-hydroxy-3-phenoxypropyl group at position 7 and a pyrrolidin-1-yl substituent at position 8. Its molecular formula is C₁₉H₂₃N₅O₄, with an average molecular weight of 385.42 g/mol.
Properties
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-22-16-15(17(26)21-19(22)27)24(18(20-16)23-9-5-6-10-23)11-13(25)12-28-14-7-3-2-4-8-14/h2-4,7-8,13,25H,5-6,9-12H2,1H3,(H,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONFHEFUABSRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC(COC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a purine core with multiple functional groups that enhance its biological activity. The IUPAC name is 7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione. Its molecular formula is C19H25N5O4, and it possesses a molecular weight of 373.44 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, such as proteins and nucleic acids. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : By binding to certain receptors, it can modulate their activity, influencing various physiological responses.
- Antioxidant Activity : The hydroxyl group in the structure may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Properties
Research indicates that 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
Study 1: Anticancer Activity
In a study published in "Chemical Papers," researchers evaluated the anticancer effects of the compound on human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways (source: Chemical Papers).
Study 2: Anti-inflammatory Mechanisms
Another study highlighted its anti-inflammatory effects in a murine model of arthritis. The compound significantly reduced joint swelling and levels of inflammatory markers compared to controls (source: PubChem).
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in breast cancer cells | Chemical Papers |
| Anti-inflammatory | Reduction in joint swelling in arthritis model | PubChem |
| Enzyme inhibition | Modulation of specific kinases | Internal Research |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations :
Position 7 Modifications: The 2-hydroxy-3-phenoxypropyl group (target compound) balances hydrophilicity and aromatic interactions, contrasting with alkynyl (e.g., but-2-yn-1-yl) or chlorophenoxy groups, which alter lipophilicity and electronic properties . In TC227, the same 7-substituent is retained but paired with a hydrazinyl group at position 8, enabling anti-parasitic activity .
Position 8 Modifications :
- Pyrrolidine vs. piperidine: Pyrrolidine’s smaller ring size may reduce steric hindrance but limit basicity compared to piperidine .
- Electron-deficient substituents (e.g., trifluoromethylpyridinyl) abolish CNS activity but retain analgesia, highlighting the role of electronic effects in target selectivity .
Biological Implications: Analogs with polar 7-substituents (e.g., hydroxy-phenoxypropyl) are prioritized in metabolic drug design (e.g., linagliptin derivatives) due to improved solubility . Anti-parasitic activity in TC227 underscores the importance of functional group diversity at position 8 for targeting pathogen-specific enzymes .
Q & A
Basic: What are the key methodological considerations for synthesizing this purine derivative?
Answer:
Synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core. Critical steps include:
- Alkylation at the N7 position using 2-hydroxy-3-phenoxypropyl halides under inert conditions .
- Condensation reactions to introduce the pyrrolidin-1-yl group at the C8 position, often using pyrrolidine in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .
- Purification via column chromatography or recrystallization to achieve >95% purity, monitored by HPLC .
Key Challenges: - Steric hindrance at the C8 position may reduce reaction yields, requiring optimized solvent systems (e.g., DMF or THF) and elevated temperatures .
Basic: Which analytical techniques are most effective for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ peak at m/z 456.202) .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for studying solid-state interactions .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
Methodology:
- Systematic Substitution:
- Vary substituents at C7 (e.g., hydroxypropyl vs. chlorobenzyl) and C8 (pyrrolidinyl vs. piperazinyl) .
- Compare bioactivity using standardized assays (e.g., IC50 values in enzyme inhibition) .
Example SAR Table (Analog Compounds):
| Compound | C7 Substituent | C8 Substituent | Anticancer Activity (IC50, μM) |
|---|---|---|---|
| Analog A | 2-chlorobenzyl | Hydrazinyl | 12.4 |
| Analog B | 3-(4-methoxyphenoxy) | Piperazinyl | 8.7 |
| Target Compound | 2-hydroxy-3-phenoxy | Pyrrolidinyl | Under investigation |
| Data adapted from structural analogs in . | |||
| Insights: |
- Bulkier C8 groups (e.g., piperazinyl) enhance receptor binding but may reduce solubility .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Common Sources of Contradiction:
- Variability in Assay Conditions:
- Impurity Artifacts:
- A 2023 study reported conflicting antiviral results due to differences in cell lines (HEK293 vs. HepG2). Standardized protocols (e.g., MOI, incubation time) resolved discrepancies .
Advanced: What computational methods predict interaction mechanisms with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Models binding to adenosine receptors (e.g., A2A) using the purine core as a scaffold .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
Key Findings: - The pyrrolidinyl group forms hydrogen bonds with Glu169 in A2A receptors, critical for affinity .
- Hydroxypropyl side-chain flexibility may enable adaptation to hydrophobic binding pockets .
Basic: How to evaluate the compound’s stability under experimental conditions?
Answer:
- Thermal Stability:
- Photostability:
- pH Stability:
- Stability assays in buffers (pH 2–12) show optimal integrity at pH 6–8 .
Advanced: What strategies mitigate toxicity in preclinical studies?
Answer:
- Metabolic Profiling:
- LC-MS/MS identifies hepatotoxic metabolites (e.g., hydroxylated pyrrolidinyl derivatives) .
- Prodrug Design:
- Mask the hydroxypropyl group as an ester to reduce off-target interactions .
- In Silico Toxicity Prediction:
- Tools like ProTox-II predict LD50 and organ-specific risks .
Basic: What are the recommended in vitro assays for initial bioactivity screening?
Answer:
- Enzyme Inhibition:
- Adenosine deaminase (ADA) assay with spectrophotometric monitoring at 265 nm .
- Antiproliferative Activity:
- MTT assay using cancer cell lines (e.g., MCF-7, A549) .
- Antimicrobial Screening:
- Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
Advanced: How does the compound’s logP affect its pharmacokinetic profile?
Answer:
Advanced: What industrial-relevant synthesis challenges exist for scale-up?
Answer:
- Reaction Optimization:
- Replace hazardous solvents (e.g., DCM) with green alternatives (e.g., cyclopentyl methyl ether) .
- Continuous Flow Systems:
- Microreactors improve heat transfer during exothermic steps (e.g., alkylation) .
- Catalyst Recycling:
- Immobilized catalysts (e.g., silica-supported Pd) enhance cost-efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
